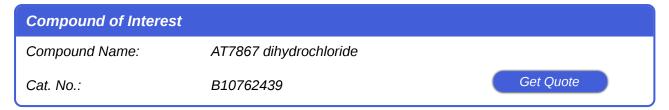


AT7867 Dihydrochloride: A Deep Dive into its Anti-Cancer Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT7867 dihydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor with significant anti-neoplastic properties. This technical guide elucidates the core mechanism of action of AT7867 in cancer cells, detailing its primary molecular targets, the subsequent impact on critical downstream signaling pathways, and its efficacy in preclinical models. The information is presented to provide a comprehensive understanding for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanism of Action: Multi-Target Kinase Inhibition

AT7867 exerts its anti-cancer effects by targeting key serine/threonine kinases within the AGC kinase family, primarily the Akt (Protein Kinase B) isoforms and p70 S6 Kinase (p70S6K).[1] It also demonstrates potent inhibition of Protein Kinase A (PKA).[2][3] By binding to the ATP-binding pocket of these kinases, AT7867 effectively blocks their catalytic activity, leading to a cascade of downstream effects that culminate in cell growth inhibition and apoptosis.[1]

Primary Molecular Targets



AT7867 is a potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are central nodes in a signaling pathway that promotes cell survival, proliferation, and growth.[2][3] The inhibition of Akt is a key component of AT7867's anti-cancer activity.[1] Additionally, AT7867 potently inhibits p70S6K, a downstream effector of the mTOR signaling pathway, and PKA.[2] [3]

Table 1: In Vitro Kinase Inhibitory Activity of AT7867

Target Kinase	IC50 (nM)
Akt1	32
Akt2	17
Akt3	47
p70S6K	85
PKA	20

Data sourced from MedchemExpress, Tocris Bioscience.[2][3]

The inhibition of Akt2 by AT7867 has been shown to be ATP-competitive, with a Ki of 18 nM.[2] [4]

Downstream Signaling Pathways Affected by AT7867

The inhibition of Akt and p70S6K by AT7867 leads to the disruption of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell fate. This pathway is frequently hyperactivated in a wide range of human cancers.

Inhibition of Akt Substrate Phosphorylation

A primary consequence of AT7867 activity is the reduced phosphorylation of downstream Akt substrates. A key substrate is Glycogen Synthase Kinase 3 beta (GSK3 β). Inhibition of GSK3 β phosphorylation by AT7867 has been observed in human tumor cells with IC50 values in the

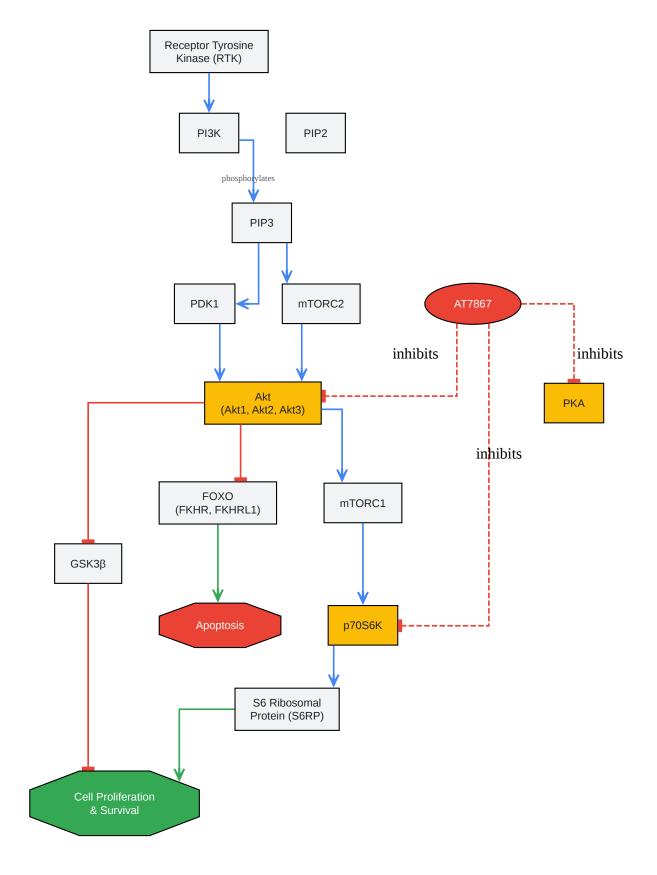


range of 2-4 μM.[4] AT7867 also induces the phosphorylation of other direct Akt substrates, including the pro-apoptotic transcription factors FKHR (FoxO1a) and FKHRL1 (FoxO3a).[4]

Inhibition of p70S6K and Downstream Effects

By directly inhibiting p70S6K, AT7867 blocks the phosphorylation of the S6 ribosomal protein (S6RP).[1][4] This inhibition disrupts protein synthesis and cell growth. The dual blockade of both Akt and p70S6K is a novel therapeutic strategy that may offer advantages in overcoming resistance mechanisms.[1]





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Caption: AT7867 inhibits Akt and p70S6K, disrupting the PI3K/Akt/mTOR pathway.



Cellular and In Vivo Anti-Cancer Activity

AT7867 demonstrates potent anti-proliferative activity across a range of human cancer cell lines, particularly those with mutations in PTEN or PIK3CA.[4]

In Vitro Growth Inhibition

AT7867 effectively inhibits the proliferation of various cancer cell lines, with IC50 values in the low micromolar range.

Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
MES-SA	Uterine Sarcoma	0.9 - 0.94
MDA-MB-468	Breast Cancer	2.26
MCF-7	Breast Cancer	1.86
HCT116	Colon Cancer	1.76
HT29	Colon Cancer	3.04
U87MG	Glioblastoma	8.22
PC-3	Prostate Cancer	10 - 10.37
DU145	Prostate Cancer	11.86

Data sourced from MedchemExpress and Selleck Chemicals.[2][4]

Treatment with AT7867 also leads to the induction of apoptosis, as detected by multiple methods in tumor cells.[1][5]

In Vivo Efficacy in Xenograft Models

Oral or intraperitoneal administration of AT7867 has been shown to inhibit tumor growth in human tumor xenograft models. In a PTEN-deficient U87MG human glioblastoma xenograft model, administration of AT7867 (90 mg/kg p.o. or 20 mg/kg i.p.) resulted in the inhibition of downstream substrate phosphorylation of both Akt and p70S6K, induction of apoptosis, and



significant tumor growth inhibition.[1][5] The bioavailability of AT7867 in mice is reported to be 44% via the oral route.[4] It also significantly inhibits tumor growth in MES-SA xenografts.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines a general methodology for key experiments based on the cited literature.

In Vitro Kinase Assays

- Principle: To determine the direct inhibitory effect of AT7867 on the enzymatic activity of target kinases.
- Methodology: Radiometric filter binding assays are commonly employed.[4]
 - Set up assay reactions containing the purified kinase (e.g., Akt2, PKA, p70S6K), a suitable substrate (e.g., a specific peptide), and radiolabeled ATP (e.g., [γ-³³P]ATP) in the presence of varying concentrations of AT7867 or a vehicle control.
 - Incubate the reactions to allow for kinase activity.
 - Stop the reactions and spot the mixture onto filter papers.
 - Wash the filter papers to remove unincorporated ATP.
 - Measure the radioactivity retained on the filters, which corresponds to the amount of phosphorylated substrate.
 - Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of AT7867.

Cellular Proliferation Assays

- Principle: To assess the effect of AT7867 on the growth of cancer cell lines.
- Methodology:
 - Seed cancer cells in 96-well plates and allow them to adhere overnight.

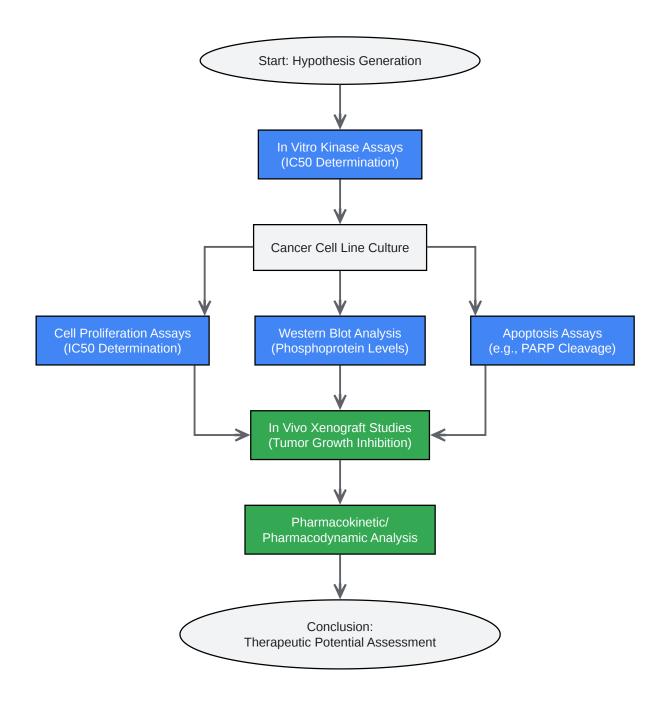


- Treat the cells with a range of concentrations of AT7867 for a specified period (e.g., 72 hours).
- Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
- Measure the absorbance or luminescence and calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
- Determine the IC50 values from the dose-response curves.

Western Blot Analysis for Phosphoprotein Levels

- Principle: To measure the effect of AT7867 on the phosphorylation status of downstream signaling proteins.
- Methodology:
 - Treat cancer cells with AT7867 for a defined period.
 - Lyse the cells and quantify the protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
 - Block the membrane and probe with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-GSK3β, phospho-S6RP) and total protein levels as loading controls.
 - Incubate with appropriate secondary antibodies conjugated to horseradish peroxidase.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) system.
 - Quantify the band intensities to determine the relative levels of protein phosphorylation.





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Caption: A typical experimental workflow for evaluating AT7867's anti-cancer effects.

Conclusion

AT7867 dihydrochloride is a potent and selective inhibitor of the Akt and p70S6K signaling pathways. Its ability to simultaneously block these two key regulators of cell growth and survival



provides a strong rationale for its development as an anti-cancer therapeutic. The preclinical data demonstrate significant anti-proliferative and pro-apoptotic activity in a variety of cancer models. Further investigation in clinical settings is warranted to fully elucidate its therapeutic potential. While no clinical trials for AT7867 have been initiated to date, its robust preclinical profile makes it a compound of continued interest in oncology research.[6]

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